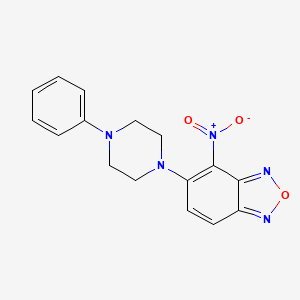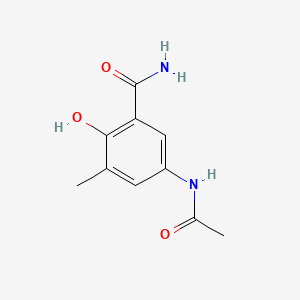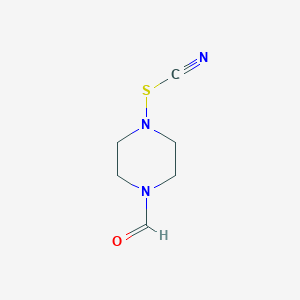
4-(Thiocyanato)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiocyanato)piperazine-1-carbaldehyde is an organic compound with the molecular formula C6H9N3OS It is a derivative of piperazine, featuring a thiocyanato group and a carbaldehyde group attached to the piperazine ring
Méthodes De Préparation
The synthesis of 4-(Thiocyanato)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with thiocyanate reagents. One common method includes the reaction of piperazine-1-carbaldehyde with thiocyanic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a catalyst or a base to facilitate the formation of the thiocyanato group.
Analyse Des Réactions Chimiques
4-(Thiocyanato)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiocyanato group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Thiocyanato)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur or nitrogen heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a reagent in various industrial chemical processes.
Mécanisme D'action
The mechanism by which 4-(Thiocyanato)piperazine-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, the thiocyanato group can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and activity.
Comparaison Avec Des Composés Similaires
4-(Thiocyanato)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as:
4-(Methylthio)piperazine-1-carbaldehyde: Similar structure but with a methylthio group instead of a thiocyanato group.
4-(Cyano)piperazine-1-carbaldehyde: Contains a cyano group instead of a thiocyanato group.
4-(Amino)piperazine-1-carbaldehyde: Features an amino group in place of the thiocyanato group.
The uniqueness of this compound lies in the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
73563-22-1 |
|---|---|
Formule moléculaire |
C6H9N3OS |
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
(4-formylpiperazin-1-yl) thiocyanate |
InChI |
InChI=1S/C6H9N3OS/c7-5-11-9-3-1-8(6-10)2-4-9/h6H,1-4H2 |
Clé InChI |
GRZISOVLDWQTAC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



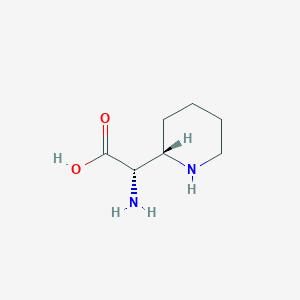

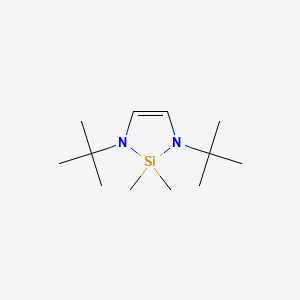
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)


![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)
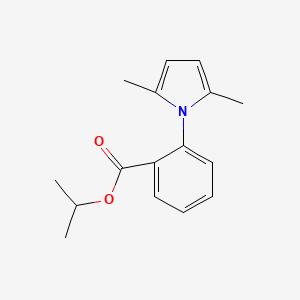
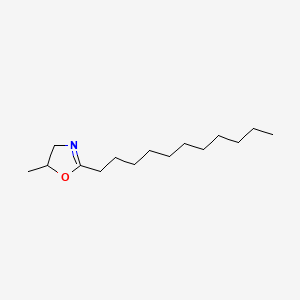
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
